Methyl (4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

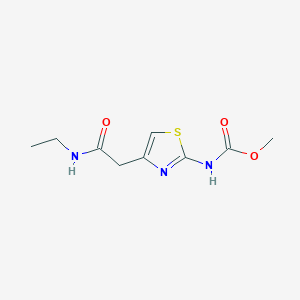

Methyl (4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS: 953225-72-4) is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a methyl carbamate group and at the 4-position with a 2-(ethylamino)-2-oxoethyl moiety.

Properties

IUPAC Name |

methyl N-[4-[2-(ethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-3-10-7(13)4-6-5-16-8(11-6)12-9(14)15-2/h5H,3-4H2,1-2H3,(H,10,13)(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGBJMYTSSVGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CSC(=N1)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of ethylamine with a thiazole derivative under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Table 1: Summary of Synthesis Steps

| Step | Description | Reagents Used |

|---|---|---|

| 1 | Preparation of 2-Aminothiazole | Thiazole derivatives |

| 2 | Functionalization with ethylamino and carbamate | Various amines, carbamates |

| 3 | Methylation of the carbamate group | Methyl iodide |

Medicinal Chemistry

Methyl (4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)carbamate has been investigated for its potential as:

- Enzyme Inhibitor : Studies suggest that it may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development against various diseases.

- Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects on cancer cells, warranting further exploration in oncology.

Biological Applications

The compound's biological activities have been explored in several studies:

- Antimicrobial Activity : It has shown potential against various bacterial strains, indicating its use in developing new antibiotics.

- Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation, which could be beneficial in treating chronic inflammatory diseases.

Industrial Applications

In addition to its medicinal uses, this compound is also applied in:

- Material Science : Its unique properties make it suitable for developing new materials with specific functionalities.

- Chemical Processes : It serves as a building block in synthesizing more complex organic compounds.

Table 2: Summary of Applications

| Field | Application |

|---|---|

| Medicinal Chemistry | Enzyme inhibition, anticancer properties |

| Biological Research | Antimicrobial activity, anti-inflammatory effects |

| Industrial Chemistry | Material development, chemical synthesis processes |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity at certain concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains. Results demonstrated that it exhibited strong antimicrobial activity, particularly against resistant strains, highlighting its potential as a new antibiotic candidate.

Mechanism of Action

The mechanism of action of Methyl (4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazole Derivatives

Key Observations :

- Carbamate vs.

- Substituent Diversity: The ethylamino oxoethyl group at C4 distinguishes it from analogs with halophenyl (e.g., 4f’s 4-nitrophenyl ) or piperazine moieties (e.g., Compound 4 in ).

Physical and Spectral Properties

Table 2: Physical and Spectral Data Comparison

Key Observations :

- Melting Points : Urea derivatives (e.g., 1f, 3d) exhibit higher melting points (198–226°C) compared to carbamates like 4f (206–208°C), likely due to stronger intermolecular hydrogen bonding in ureas .

- Mass Spectrometry : The absence of HCl adducts in the target compound (unlike 1f or 3d) may simplify its spectral interpretation .

Functional and Application Differences

- Medicinal Chemistry : Urea derivatives (1f, 1g) with piperazine and trifluoromethyl groups may target kinase or protease enzymes , while the target compound’s carbamate could favor metabolic stability.

- Agrochemicals : Thiazopyr’s difluoromethyl and pyridine groups enhance herbicidal activity via plant-specific enzyme inhibition, a role less likely for the target compound due to its polar substituents .

- Material Science : Bis-thiazolylmethyl carbamates (e.g., compound w in ) exhibit structural complexity suited for peptide mimetics or polymer scaffolds .

Biological Activity

Methyl (4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound belonging to the thiazole derivatives, which are recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring and a carbamate group, contributing to its unique chemical properties. The synthesis typically involves the reaction of ethylamine with a thiazole derivative, often using dichloromethane as a solvent. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion and purity of the product.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets within cells. The thiazole moiety allows for binding to enzymes or receptors involved in various disease pathways, potentially leading to:

- Antimicrobial Effects : Some studies suggest that thiazole derivatives exhibit antibacterial properties, potentially through inhibition of bacterial enzymes .

- Anticancer Activity : Research indicates that compounds containing thiazole rings can demonstrate cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

- Anti-inflammatory Properties : The compound may also modulate inflammatory pathways, although detailed studies are ongoing to elucidate these effects further .

Biological Activity Data

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated several thiazole derivatives, including this compound, against common bacterial strains. The results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential utility in treating bacterial infections .

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound exhibited IC50 values in the low micromolar range against HepG2 hepatocellular carcinoma cells. This suggests a promising anticancer potential, warranting further investigation into its mechanism of action and therapeutic viability .

- Inhibition Studies : Further research revealed that this compound could inhibit specific enzymes involved in DNA replication in bacteria, demonstrating a dual-targeting mechanism that enhances its antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.